

Literature review of substituted pyrrole-2-carbaldehydes.

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Compound of Interest

Compound Name: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

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An In-Depth Technical Guide on Substituted Pyrrole-2-carbaldehydes

Introduction

Pyrrole-2-carbaldehyde, also known as 2-formylpyrrole, and its substituted derivatives represent a significant class of heterocyclic compounds. The core structure, featuring a five-membered aromatic pyrrole ring with an aldehyde group at the C2 position, serves as a versatile building block in organic synthesis.^[1] These compounds are not only prevalent in numerous natural products isolated from fungi, plants, and microorganisms but are also key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and fragrances.^{[1][2][3]}

The biological importance of this scaffold is highlighted by its presence in molecules like pyrraline, a biomarker for diabetes formed through Maillard reactions between glucose and amino acids.^{[2][4]} The inherent reactivity of the aldehyde group, coupled with the electronic properties of the pyrrole ring, allows for extensive chemical modifications, leading to a diverse range of derivatives with significant biological activities.^[1] These activities include anti-inflammatory, anticancer, antibacterial, and antifungal properties, making substituted pyrrole-2-carbaldehydes a focal point for researchers in medicinal chemistry and drug development.^{[1][5][6]} This guide provides a comprehensive review of the synthesis, properties, and applications of these valuable compounds.

Synthesis of Substituted Pyrrole-2-carbaldehydes

The preparation of substituted pyrrole-2-carbaldehydes can be achieved through various synthetic routes, ranging from classical named reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and direct method for the formylation of pyrroles.^{[7][8]} The reaction involves the treatment of a substituted pyrrole with the Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).^[9] This electrophilic substitution reaction generally occurs at the electron-rich C2 (α) position of the pyrrole ring.^[9]

However, the regioselectivity can be influenced by substituents on the pyrrole nitrogen. Bulky N-substituents can sterically hinder the C2 position, favoring formylation at the C3 (β) position.^{[10][11]} The ratio of α - to β -formylated products is primarily controlled by these steric factors, with electronic effects of the substituents playing a smaller, inductive role.^{[11][12]}

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring itself.^{[8][13]} This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.^[14] To produce pyrrole-2-carbaldehydes, a suitably protected or precursor aldehyde functionality must be present on the 1,4-dicarbonyl starting material. This strategy has been employed in the total synthesis of several natural products containing the 2-formylpyrrole moiety.^[13]

Oxidative Annulation and C-H Oxidation

A more recent, de novo approach to synthesizing polysubstituted pyrrole-2-carbaldehydes involves a copper- and iodine-mediated oxidative annulation.^{[15][16]} This method efficiently combines aryl methyl ketones, arylamines, and acetoacetate esters to construct the pyrrole ring and install the aldehyde group in a single process.^[16] Mechanistic studies suggest the aldehyde oxygen atom originates from molecular oxygen, making this a greener alternative that avoids stoichiometric hazardous oxidants.^{[15][16]}

Other Synthetic Methods

Other notable methods include:

- Alkylation of Pyrrole-2-carbaldehyde: Direct alkylation at the C4 position of the pyrrole-2-carbaldehyde scaffold can be achieved using an alkylating agent in the presence of a suitable catalyst.[\[17\]](#)
- Enzymatic Synthesis: Biocatalytic approaches, such as the coupling of a UbiD-type decarboxylase with a carboxylic acid reductase (CAR), have been developed for the enzymatic CO₂ fixation onto pyrrole to produce pyrrole-2-carbaldehyde.[\[18\]](#)
- From Enones: A two-step synthesis from enones involves cyclocondensation with aminoacetonitrile to form a dihydropyrrole-2-carbonitrile intermediate, which is then converted to a 2,4-disubstituted pyrrole via microwave-induced dehydrocyanation.[\[19\]](#)

Data Presentation

Table 1: Selected Synthetic Methods for Substituted Pyrrole-2-carbaldehydes

| Method | Substrates | Reagents/C onditions | Product Type | Yield (%) | Reference |
|----------------------|--|--|---|-----------|---|
| Vilsmeier-Haack | N-substituted Pyrroles | POCl ₃ , DMF | N-substituted Pyrrole-2/3-carbaldehyde s | Varies | [10] |
| Vilsmeier-Haack | Pyrrole | POCl ₃ , DMF, Microwave | 2-Formylpyrrole | Good | [7] |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines | Acid or Lewis acid catalyst | N-substituted Pyrroles (precursors) | 68-97 | [14] |
| Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | CuCl ₂ , I ₂ , O ₂ , DMSO, 100 °C | Polysubstituted Pyrrole-2-carbaldehyde s | Up to 74 | [15] [16] |
| Alkylation | Pyrrole-2-carbaldehyde, Alkylating agent | Catalyst | 4-Alkyl-pyrrole-2-carbaldehyde | N/A | [17] |
| One-pot MCR | Aldehydes, Amines, Succinaldehyde | L-proline, then IBX | 1,2-Disubstituted Pyrrole-3-carbaldehyde s | 64-75 | [20] |

Table 2: Biological Activities of Substituted Pyrrole-2-carbaldehyde Derivatives

| Derivative Class | Substitution Pattern | Biological Activity | Quantitative Data | Reference |
|--|--|---|------------------------------|-----------|
| Pyrrolo[1,2-a]quinoxalines | Phenylamino group at C4 | Human Protein Kinase CK2 Inhibitor | IC ₅₀ = 49 nM | [21] |
| Pyrrole-2-carboxamides | Phenyl/pyridyl groups on ring, bulky amide substituents | Anti-tuberculosis (MmpL3 Inhibitors) | MIC < 0.016 µg/mL | [22] |
| Schiff Bases | (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide | Antibacterial, Antifungal, Anthelmintic | N/A | [6][23] |
| Natural Product (from Mycoleptodonoides aitchisonii) | N-unsubstituted | NQO1 Inducing Activity | Strong activity at 100 µg/mL | [2] |
| Pyrrolomorpholine Spiroketal | Spiroketal derived from amino sugars | Antioxidant | N/A | [13][24] |

Experimental Protocols

Protocol 1: General Vilsmeier-Haack Formylation of N-Phenylpyrrole

- **Reagent Preparation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 1 mL).
- **Reaction Setup:** Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃, 2.1 mmol) dropwise to the stirred DMF solution while maintaining the temperature below 10 °C.

- Addition of Pyrrole: After the addition of POCl_3 is complete, add a solution of N-phenylpyrrole (2 mmol) in anhydrous DCE (1 mL) dropwise to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and then heat at reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a 50% aqueous KOH solution (3 mL).
- Extraction: Vigorously shake the mixture for 1 minute. Separate the organic layer. Extract the aqueous layer with DCE (2 x 10 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-phenylpyrrole-2-carbaldehyde and its C-3 isomer. [\[10\]](#)

Protocol 2: Copper-Catalyzed Oxidative Annulation Synthesis

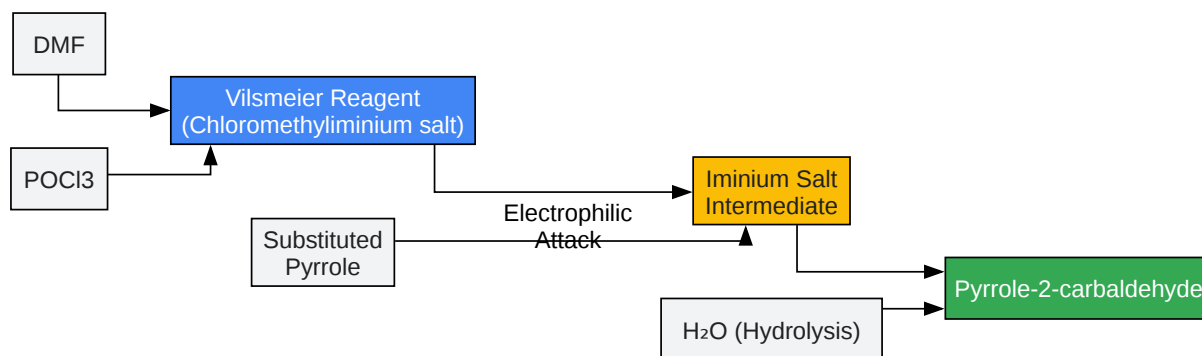
- Reaction Setup: In a reaction tube, combine the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl_2 (0.5 mmol), and iodine (1.6 mmol).
- Solvent and Atmosphere: Add dimethyl sulfoxide (DMSO, 4 mL) to the tube. Place a balloon filled with oxygen (O_2) on top of the reaction tube.
- Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC until the starting materials are consumed.
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired polysubstituted pyrrole-2-carbaldehyde. [\[16\]](#)

Protocol 3: Synthesis of Schiff Base Derivatives

- **Reactant Mixture:** In a round-bottom flask, dissolve 1H-pyrrole-2-carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (15 mL).
- **Catalyst Addition:** Add a few drops of glacial acetic acid to the mixture.
- **Reaction:** Reflux the reaction mixture for 4-6 hours. Monitor the completion of the reaction by TLC.
- **Isolation:** After cooling, the solid product that precipitates is collected by filtration.
- **Purification:** Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivative.^[6]

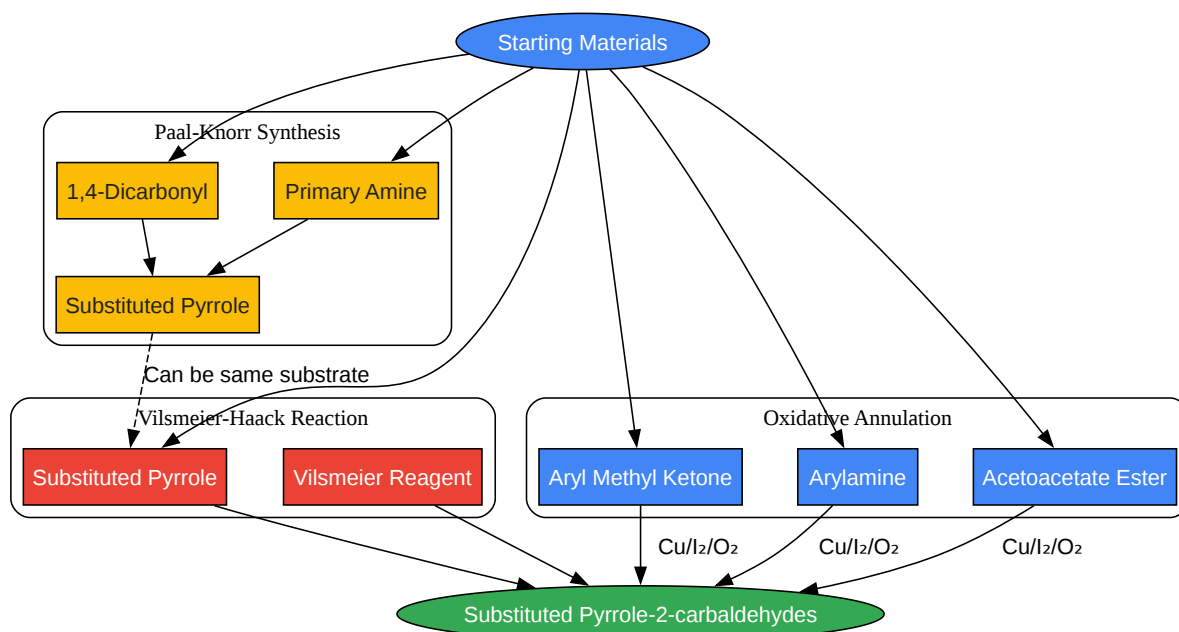
Mandatory Visualizations

Diagrams of Pathways and Workflows



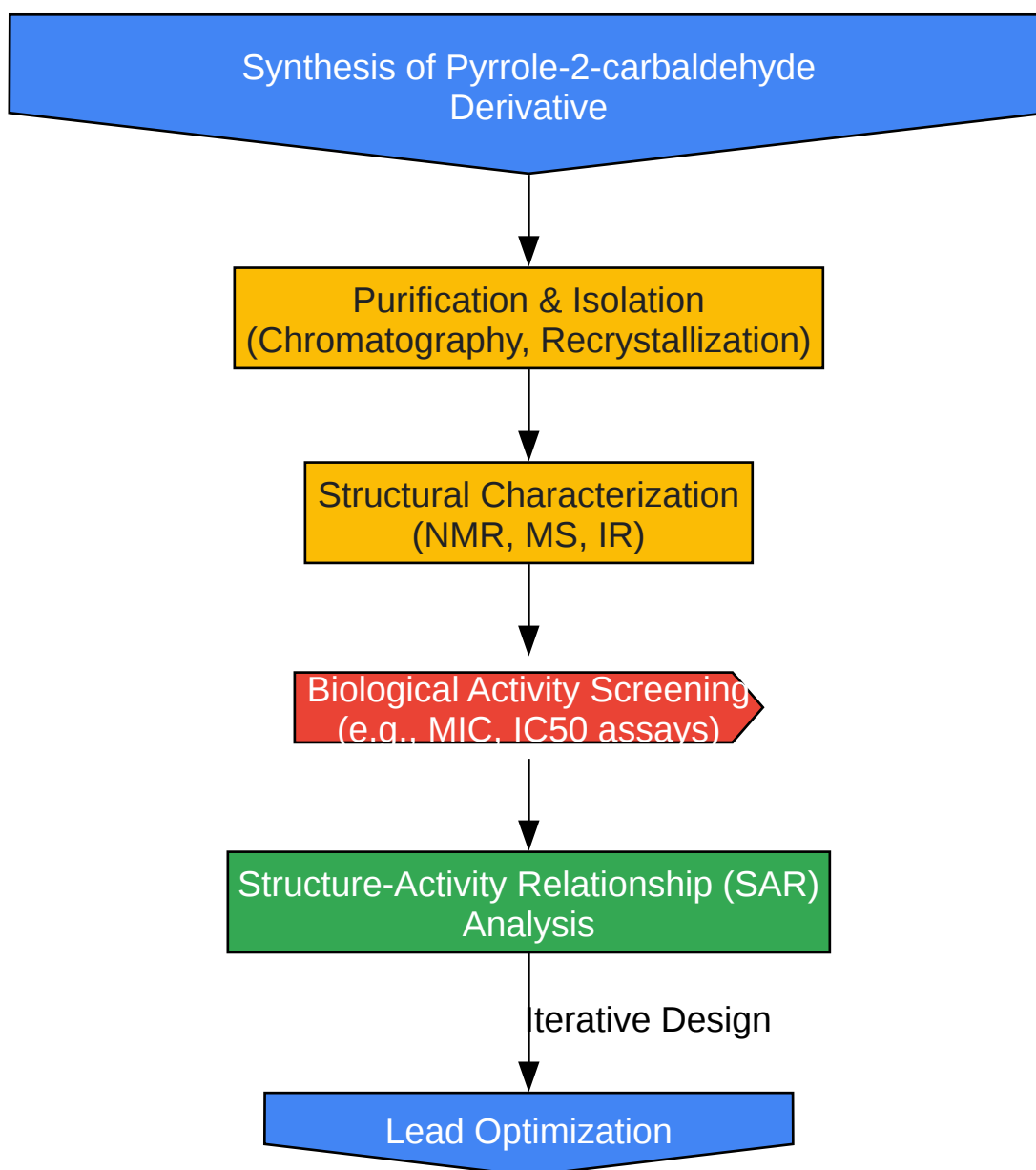
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Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrrole ring.



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Caption: Overview of major synthetic routes to pyrrole-2-carbaldehydes.



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Caption: Workflow for synthesis and biological evaluation of derivatives.

Conclusion

Substituted pyrrole-2-carbaldehydes are a cornerstone of heterocyclic chemistry, offering a gateway to a vast chemical space with significant biological and material science applications. The versatility of synthetic methods, from the classic Vilsmeier-Haack reaction to modern catalytic annulations, allows for the creation of a wide diversity of structures. Their role as

precursors to potent therapeutic agents, including kinase inhibitors and antimicrobial compounds, underscores their importance in drug discovery. Future research will likely focus on developing more sustainable and atom-economical synthetic routes, exploring novel biological targets, and expanding their application in fields like organic electronics and sensor technology, further cementing the legacy of this remarkable scaffold.

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